molecular formula C16H29ClN2O B2717942 N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-2-(dimethylamino)acetamide hydrochloride CAS No. 1052420-23-1

N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-2-(dimethylamino)acetamide hydrochloride

Cat. No.: B2717942
CAS No.: 1052420-23-1
M. Wt: 300.87
InChI Key: YNNYNQHQFVIHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-2-(dimethylamino)acetamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antiviral Applications

One significant area of research has been the investigation of adamantane derivatives like tromantadine, which inhibits herpes simplex virus replication with limited toxicity to cells. Tromantadine is shown to be effective against the herpes simplex virus by inhibiting virus-induced cytopathic effects and reducing virus production, suggesting its mechanism involves inhibition of both early and late events in the virus infection cycle (Rosenthal et al., 1982).

Anticancer and Antimicrobial Properties

The synthesis of adamantylated pyrimidines has revealed significant anticancer and antimicrobial properties. Specifically, derivatives like [2-(6-adamantan-1-yl-2-methylpyrimidin-4-ylthio)ethyl]dimethylamine have shown promising results in preliminary biological evaluations, highlighting the therapeutic potential of adamantane-based compounds in treating cancer and infections (Orzeszko et al., 2004).

Synthesis and Chemical Properties

Research into the synthesis and properties of adamantane derivatives has contributed to the development of new chemical methods and the understanding of their molecular structures. For instance, the synthesis approach to Memantine hydrochloride from 1,3-dimethyl-adamantane provides insights into practical methods for producing clinically significant compounds (Madhra et al., 2007).

Molecular Structure Analysis

The detailed structural analysis of adamantane derivatives, such as through X-ray and DFT, QTAIM analysis, helps in understanding the effects of substitutions like fluorine on crystal packing and molecular interactions. These studies are crucial for designing compounds with desired physical and chemical properties (Al-Wahaibi et al., 2018).

Neuropharmacological Research

Adamantane derivatives have been explored for their neuroprotective and pharmacological features, such as CR 3394's ability to antagonize NMDA receptors, suggesting potential for treating neurodegenerative disorders. This highlights the compound's role in neuropharmacological research and its therapeutic prospects (Losi et al., 2006).

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-(dimethylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O.ClH/c1-11(17-15(19)10-18(2)3)16-7-12-4-13(8-16)6-14(5-12)9-16;/h11-14H,4-10H2,1-3H3,(H,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNYNQHQFVIHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.